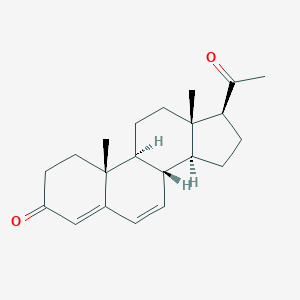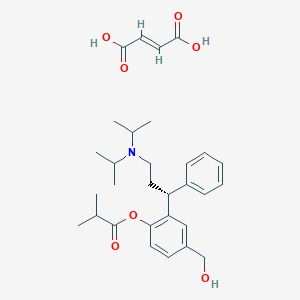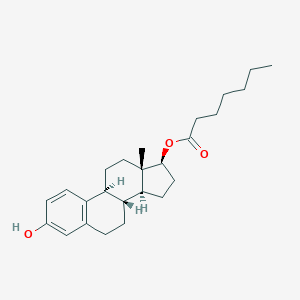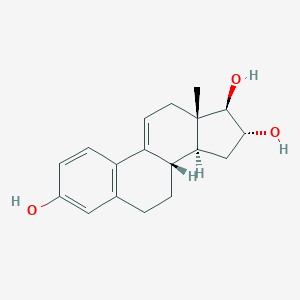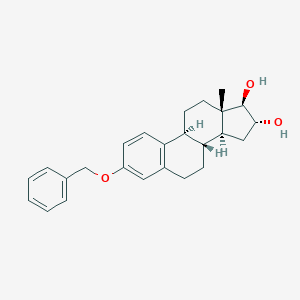
3-O-苄基雌三醇
描述
3-O-Benzyl Estriol, also known as Estriol 3-Benzyl Ether, is a synthetic derivative of estriol, a naturally occurring estrogen. This compound is characterized by the presence of a benzyl group attached to the third hydroxyl group of estriol. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
科学研究应用
3-O-Benzyl Estriol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of menopausal symptoms.
Industry: It is used in the development of pharmaceuticals and as a precursor for the synthesis of other estrogen derivatives.
作用机制
Target of Action
3-O-Benzyl Estriol is a derivative of estradiol, a naturally occurring hormone that circulates endogenously within the human body . The primary targets of 3-O-Benzyl Estriol are likely to be the estrogen receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
3-O-Benzyl Estriol, like estradiol, enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to the formation of messenger RNA .
Biochemical Pathways
The biochemical pathways affected by 3-O-Benzyl Estriol are likely to be similar to those of estradiol. Estradiol is known to have a significant impact on several biochemical pathways, including those involved in reproduction, cardiovascular health, bone integrity, cognition, and behavior . .
Pharmacokinetics
It can be inferred from the pharmacokinetics of estradiol that the bioavailability, metabolism, biological half-life, and other parameters of 3-o-benzyl estriol may differ by route of administration .
Result of Action
The molecular and cellular effects of 3-O-Benzyl Estriol’s action are likely to be similar to those of estradiol, given their structural similarity. Estradiol is known to have a wide range of effects at the cellular level, including promoting growth and development of female secondary sexual characteristics, maintaining cardiovascular health, and influencing mood and cognitive function . .
Action Environment
The action, efficacy, and stability of 3-O-Benzyl Estriol are likely to be influenced by various environmental factors. For instance, the presence of other chemicals in the environment could potentially interact with 3-O-Benzyl Estriol, affecting its stability and action . .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estriol typically involves the protection of the hydroxyl group at the third position of estriol. One common method is the benzylation of estriol using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of 3-O-Benzyl Estriol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions: 3-O-Benzyl Estriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzyl group back to the hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-O-Benzyl Estriol can yield benzyl ketones, while reduction can regenerate estriol.
相似化合物的比较
Estriol: A naturally occurring estrogen with similar structure but without the benzyl group.
Estrone: Another natural estrogen with a ketone group at the seventeenth position.
Estradiol: The most potent natural estrogen with hydroxyl groups at the third and seventeenth positions.
Uniqueness: 3-O-Benzyl Estriol is unique due to the presence of the benzyl group, which can influence its binding affinity to estrogen receptors and its metabolic stability. This modification can enhance its potency and duration of action compared to other estrogens like estriol, estrone, and estradiol.
属性
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPBUZZJUIEDX-RIQJQHKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582803 | |
| Record name | (16alpha,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18650-87-8 | |
| Record name | (16alpha,17beta)-3-(Benzyloxy)estra-1,3,5(10)-triene-16,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzyloxy estriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




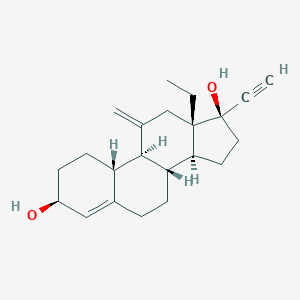
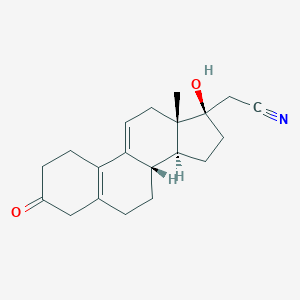
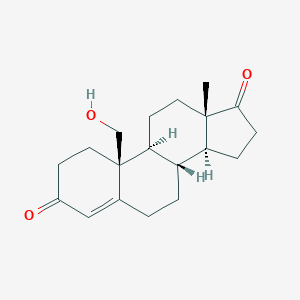


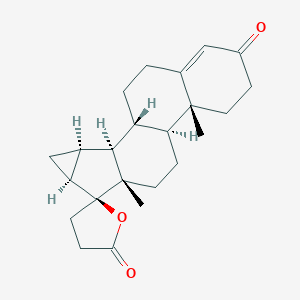
![2-[(8R,9S,13S,14S,17R)-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B195114.png)
